molecular formula C15H15FN4O2 B14963663 3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide

3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide

Cat. No.: B14963663
M. Wt: 302.30 g/mol
InChI Key: DPAAZCQDHNGUAQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a morpholine ring, and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine intermediate.

    Fluorination: The fluorine atom is introduced using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzamide: The final step involves the coupling of the fluorinated pyrimidine-morpholine intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness

3-Fluoro-N-(2-morpholino-5-pyrimidinyl)benzamide is unique due to its specific combination of a fluorine atom, morpholine ring, and pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H15FN4O2/c16-12-3-1-2-11(8-12)14(21)19-13-9-17-15(18-10-13)20-4-6-22-7-5-20/h1-3,8-10H,4-7H2,(H,19,21)

InChI Key

DPAAZCQDHNGUAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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